3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a molecular formula of C27H29N3O2S This compound is notable for its intricate structure, which includes a tetrahydropyridine ring, a cyclohexyl group, and a quinazolinone core
Mechanism of Action
Target of Action
GNF-Pf-850, also known as “3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one”, targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The PfMFR3 protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The compound’s ability to induce resistance inP. falciparum suggests it is able to penetrate the parasite and interact with its target, PfMFR3 .
Result of Action
The primary result of GNF-Pf-850’s action is a decrease in the sensitivity of P. falciparum to certain antimalarial compounds . This is achieved through the compound’s interaction with PfMFR3, which appears to play a role in drug resistance .
Action Environment
The action of GNF-Pf-850 is influenced by the genetic background of the P. falciparum parasites. Parasites from different genetic backgrounds exposed to sublethal concentrations of GNF-Pf-850 can develop resistance through mutations in the gene encoding PfMFR3 . This suggests that the genetic diversity of P. falciparum populations can influence the efficacy and stability of GNF-Pf-850.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple stepsThe cyclohexyl group is then added via a Grignard reaction, and the quinazolinone core is constructed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazolinone derivatives.
Scientific Research Applications
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine core but lacks the quinazolinone and cyclohexyl groups.
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.
Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.
Uniqueness
What sets 3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c31-25(29-16-14-21(15-17-29)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-30-26(32)23-8-4-5-9-24(23)28-27(30)33/h1-9,14,19,22H,10-13,15-18H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXLJBSBIOFTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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